molecular formula C7H13ClF3NO B1435639 [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1356339-06-4

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

Cat. No. B1435639
M. Wt: 219.63 g/mol
InChI Key: HSJGXQIIAFGPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride, also known as CF3-AM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white crystalline powder that is soluble in water and has a molecular weight of 215.64 g/mol. CF3-AM has been found to have a variety of biological and physiological effects, making it a promising tool for studying various biological processes.

Scientific Research Applications

  • Synthesis of Dopamine D3 Receptor Antagonists

    • Field : Biochemistry and Pharmacology .
    • Application : “[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride” is used in the synthesis of dopamine D3 receptor antagonists .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include “[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride”, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • C,N-cross Coupling Reactions

    • Field : Organic Chemistry .
    • Application : “[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride” is used as a reactant in C,N-cross coupling reactions .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcomes of this application were not detailed in the source .
  • Synthesis of HIV Reverse Transcriptase Inhibitors

    • Field : Medicinal Chemistry .
    • Application : Some isatin derivatives, which include “[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride”, have shown prominent antiviral activities as HIV reverse transcriptase inhibitors .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The compounds displayed prominent antiviral activities, with IC 50 values of 12.50 and 15.00 µM .

properties

IUPAC Name

[4-(trifluoromethyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6-1-2-11-3-5(6)4-12;/h5-6,11-12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJGXQIIAFGPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
Reactant of Route 6
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.